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3-(2-phenylhydrazinyl)Benzonitrile
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Overview
Description
3-(2-phenylhydrazinyl)Benzonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of benzonitrile, where the hydrogen atom at the third position is replaced by a 2-phenylhydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-phenylhydrazinyl)Benzonitrile typically involves the reaction of benzonitrile with phenylhydrazine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-phenylhydrazinyl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenylhydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(2-phenylhydrazinyl)Benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-phenylhydrazinyl)Benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Phenylhydrazine: A compound with a hydrazine group attached to a phenyl ring.
3-Phenylhydrazinylbenzoic acid: A derivative with a carboxylic acid group instead of a nitrile group.
Uniqueness: 3-(2-phenylhydrazinyl)Benzonitrile is unique due to the presence of both a phenylhydrazinyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Biological Activity
3-(2-phenylhydrazinyl)Benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzonitrile derivatives with phenylhydrazine. The resulting structure features a hydrazine moiety, which is known for its reactivity and biological significance.
Biological Activity Overview
This compound has been studied for its various biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines. The hydrazine group is often associated with the inhibition of tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Studies have shown that hydrazone derivatives can exhibit antimicrobial activity against various pathogens. The presence of the benzene ring and nitrile group may enhance this activity through different mechanisms, such as disrupting microbial cell membranes or inhibiting essential enzymes.
- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study conducted on derivatives of this compound revealed promising results in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutics.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
This compound | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a broad spectrum of activity.
Microorganism | Zone of Inhibition (mm) |
---|---|
E. coli | 14 |
S. aureus | 16 |
P. aeruginosa | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Pathways : The nitrile group may interfere with key metabolic pathways in pathogens or cancer cells, inhibiting their growth.
- Interaction with Cellular Targets : The hydrazine moiety can form hydrazones with carbonyl-containing compounds, potentially altering cellular functions.
Properties
CAS No. |
102536-05-0 |
---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-(2-phenylhydrazinyl)benzonitrile |
InChI |
InChI=1S/C13H11N3/c14-10-11-5-4-8-13(9-11)16-15-12-6-2-1-3-7-12/h1-9,15-16H |
InChI Key |
WWDTXERQSODZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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